![molecular formula C14H7ClF3NO B115199 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile CAS No. 147381-62-2](/img/structure/B115199.png)
4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a suitable benzene derivative. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The chlorophenyl group might be introduced through electrophilic aromatic substitution, and the nitrile group could be added using a cyanation reaction .
Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . This group is known to significantly influence the electronic properties of the molecules it is part of due to its high electronegativity .
Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the acidity of adjacent protons . The nitrile group could participate in various reactions, such as hydrolysis or reduction .
Scientific Research Applications
Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its multiple reactive sites make it a versatile precursor for the construction of complex molecules. For instance, it is a key intermediate in the production of bicarutamide , a medication used in prostate cancer therapy .
Antifungal Agent Development
The trifluoromethyl group in this compound is known for its bioactivity, making it a valuable component in the development of antifungal agents. Research has shown that derivatives of this compound exhibit significant antifungal activity, particularly against molds, with minimum inhibitory concentrations (MIC) as low as 0.49 µmol/L .
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile' involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chlorobenzonitrile", "4-trifluoromethylphenol", "Sodium hydride", "Hydrochloric acid", "Sodium hydroxide", "Dimethylformamide", "Acetone", "Ethanol" ], "Reaction": [ "Step 1: 4-chlorobenzonitrile is reacted with sodium hydride in dimethylformamide to form the corresponding phenyl anion intermediate.", "Step 2: The phenyl anion intermediate is then reacted with 4-trifluoromethylphenol in the presence of hydrochloric acid to form the desired product, 4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile.", "Step 3: The crude product is purified by recrystallization from acetone/ethanol mixture to obtain the pure compound." ] } | |
CAS RN |
147381-62-2 |
Product Name |
4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile |
Molecular Formula |
C14H7ClF3NO |
Molecular Weight |
297.66 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H7ClF3NO/c15-10-3-1-8(2-4-10)9-5-12(14(16,17)18)11(7-19)13(20)6-9/h1-6,20H |
InChI Key |
JTJAFFNQUGGOQN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl |
Origin of Product |
United States |
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